![molecular formula C23H21FN4 B2681360 N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 899413-90-2](/img/structure/B2681360.png)
N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine
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Overview
Description
N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine is a useful research compound. Its molecular formula is C23H21FN4 and its molecular weight is 372.447. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Therapeutic Agents in Urinary Bladder Cancer Therapy
Quinazoline derivatives, such as the compound , have been identified as potential therapeutic agents in urinary bladder cancer therapy . These derivatives constitute a large group of chemicals with a wide range of biological properties, and many quinazoline derivatives are approved for antitumor clinical use .
Targeted Therapy for Bladder Cancer
A promising direction in bladder cancer treatment is targeted therapy directed at specific molecular pathways . Quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
Antitumor Activity
A series of novel 4,6,7-trisubstituted quinazoline derivatives containing benzothiazole moiety were designed, synthesized and evaluated for their antitumor activity against four human cancer cells . Among them, compound 11k showed the most potent cytotoxicity against PC-3 cells .
Inhibition of Colony Formation and Migration of Cancer Cells
The compound 11k significantly inhibited the colony formation and migration of PC-3 cells . This suggests that quinazoline derivatives might be valuable lead compounds for anti-tumor agents targeting prostate cancer cells .
Induction of Cell Cycle Arrest and Cell Apoptosis
Quinazoline derivatives like compound 11k induced cell cycle arrest at S-phase and cell apoptosis . This could be a potential mechanism for their antitumor activity .
Increase in Accumulation of Intracellular Reactive Oxygen Species
Quinazoline derivatives also increased the accumulation of intracellular reactive oxygen species . This could contribute to their cytotoxic effects on cancer cells .
Mechanism of Action
Target of Action
Similar quinazoline derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa , suggesting that this compound may also target bacterial biofilms.
Mode of Action
Related quinazoline derivatives have been shown to inhibit biofilm formation in pseudomonas aeruginosa . This suggests that N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine may interact with its targets to prevent the formation of bacterial biofilms.
Biochemical Pathways
Related compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa , which suggests that this compound may affect the quorum sensing system, a key biochemical pathway in biofilm formation.
Result of Action
Similar compounds have been found to inhibit biofilm formation in pseudomonas aeruginosa , suggesting that this compound may have similar effects.
Action Environment
The effectiveness of similar compounds against bacterial biofilms suggests that the compound may be effective in various environments where biofilms are present .
properties
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4/c1-15-21(16-7-3-2-4-8-16)23-26-20-10-6-5-9-19(20)22(28(23)27-15)25-18-13-11-17(24)12-14-18/h2-4,7-8,11-14,25H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAZMYOUIWHLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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